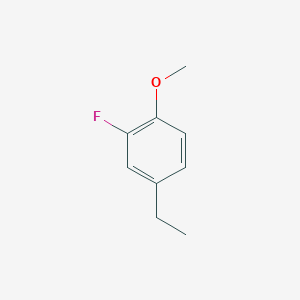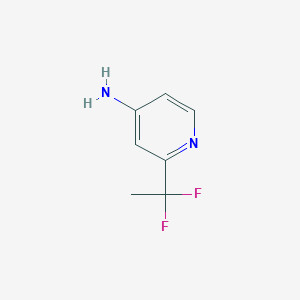
1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound features a hydroxymethyl group attached to the second position of the pyridine ring and an ethanone group at the fourth position, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone typically involves the alkylation of a pyridine derivative. One common method starts with the preparation of a pyridyl-alcohol, which is then alkylated to introduce the ethanone group. The reaction conditions often involve the use of alkyl halides and a base to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the protection of functional groups, selective alkylation, and subsequent deprotection to yield the desired compound. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products Formed
Oxidation: Formation of 1-(2-(Carboxymethyl)pyridin-4-yl)ethanone.
Reduction: Formation of 1-(2-(Hydroxymethyl)pyridin-4-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a building block for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of materials with specific properties, such as catalysts and ligands for metal complexes
Wirkmechanismus
The mechanism of action of 1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and ethanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylpyridine: Similar structure but lacks the hydroxymethyl group.
4-Pyridylmethanol: Contains a hydroxymethyl group but lacks the ethanone group.
Pyridine-2-carboxaldehyde: Contains an aldehyde group instead of an ethanone group.
Uniqueness
1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone is unique due to the presence of both the hydroxymethyl and ethanone groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and enhances its versatility in various applications .
Eigenschaften
IUPAC Name |
1-[2-(hydroxymethyl)pyridin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(11)7-2-3-9-8(4-7)5-10/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYZGEYXKACSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(N-Ethyl-n-butylamino)methyl]benzaldehyde](/img/structure/B7964765.png)
![4-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B7964772.png)






